GI254023X

ADAM10 inhibitor Selectivity Metalloprotease

GI254023X is the definitive tool for dissecting ADAM10-specific constitutive shedding pathways, offering >100-fold selectivity over ADAM17 (IC50: 5.3 nM vs 541 nM). Unlike dual ADAM10/17 inhibitors (e.g., GW280264X), it spares PMA-inducible shedding, preventing confounding results in mechanistic studies. It also inhibits MMP9 (2.5 nM) and MMP13 (1.1 nM). Essential for research in Alzheimer's, oncology, and neuroinflammation where pathway specificity is critical. Ensure your study's validity with this gold-standard selective probe.

Molecular Formula C21H33N3O4
Molecular Weight 391.5 g/mol
CAS No. 260264-93-5
Cat. No. B1671469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGI254023X
CAS260264-93-5
Synonyms3-(formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid (2,2-dimethyl-1-methylcarbamoyl-1-propyl)amide
GI 254023
GI-254023
GI254023
GI254023X
Molecular FormulaC21H33N3O4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O
InChIInChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1
InChIKeyGHVMTHKJUAOZJP-CGTJXYLNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GI254023X (CAS 260264-93-5): A 100-Fold Selective ADAM10 Inhibitor for Constitutive Shedding Studies


GI254023X is a hydroxamate-based small molecule inhibitor of the disintegrin and metalloproteinase ADAM10. It is characterized by over 100-fold higher potency for ADAM10 (IC50 = 5.3 nM) compared to the closely related metalloprotease ADAM17 (IC50 = 541 nM) [1]. This compound selectively blocks the constitutive ectodomain shedding of substrates such as IL-6R, CX3CL1, and CXCL16, while sparing PMA-inducible shedding events . GI254023X also potently inhibits matrix metalloproteinases MMP9 (IC50 = 2.5 nM) and MMP13 (IC50 = 1.1 nM) [1].

Why Generic ADAM10/17 Inhibitors Cannot Substitute for GI254023X in Constitutive Shedding Assays


The ADAM10/ADAM17 metalloprotease family is functionally overlapping but pharmacologically distinct. While compounds like GW280264X or INCB7839 inhibit both ADAM10 and ADAM17 with similar nanomolar potency, GI254023X exhibits a marked 100-fold selectivity for ADAM10 over ADAM17 [1]. This differential selectivity is functionally critical: GI254023X potently blocks constitutive shedding events driven by ADAM10 but fails to inhibit PMA-induced shedding mediated by ADAM17 [2]. In contrast, dual ADAM10/17 inhibitors suppress both constitutive and inducible shedding, confounding pathway-specific interpretation [2]. Therefore, substituting GI254023X with a dual inhibitor will eliminate the ability to dissect ADAM10-specific from ADAM17-specific cellular functions, directly impacting the validity of mechanistic studies.

Quantitative Evidence Differentiating GI254023X from Closest Analogs GW280264X, GM6001, and Hydroxamate Panels


GI254023X Exhibits 100-Fold Selectivity for ADAM10 Over ADAM17, Unlike Dual Inhibitor GW280264X

GI254023X displays over 100-fold higher potency for ADAM10 (IC50 = 5.3 nM) compared to ADAM17 (IC50 = 541 nM) in recombinant enzyme assays [1]. In contrast, the dual ADAM10/17 inhibitor GW280264X inhibits both enzymes with similar potencies (ADAM10 IC50 = 8.0 nM; ADAM17 IC50 = 11.5 nM), showing only 1.4-fold selectivity . This quantitative difference in selectivity profiles enables specific pharmacological targeting of ADAM10.

ADAM10 inhibitor Selectivity Metalloprotease

GI254023X Selectively Blocks Constitutive Shedding of CX3CL1 and IL-6R, Unlike Dual Inhibitor GW280264X

In cell-based cleavage experiments, GI254023X potently blocked the constitutive release of IL-6R, CX3CL1, and CXCL16 (IC50 for constitutive CX3CL1 shedding = 0.4 μM), but did not affect PMA-induced shedding (IC50 >10 μM) [1][2]. GW280264X blocked both constitutive and PMA-induced shedding [2]. This functional differentiation is consistent across multiple cell types and substrates.

Ectodomain shedding CX3CL1 IL-6R

GI254023X Demonstrates Minimal Inhibition of TACE Activity Compared to GW280264X and GM6001 in Cell-Based Assays

In a cell-based TACE activity assay using a FAM–TAMRA TNF peptide substrate, GI254023X induced only minimal inhibition with an IC50 >100 μM [1]. In contrast, the dual inhibitor GW280264X showed an IC50 of 4.5 μM and the broad-spectrum MMP inhibitor GM6001 showed an IC50 of 5.5 μM [1]. This >22-fold lower potency confirms that GI254023X does not functionally inhibit ADAM17 in a cellular context.

TACE inhibition ADAM17 Cell-based assay

GI254023X Does Not Inhibit ADAM9, Unlike Other Hydroxamate-Based Metalloprotease Inhibitors

In cell-based assays measuring EphB4-AP shedding in Adam10/17−/− mEFs overexpressing ADAM9, GI254023X (up to 10 μM) did not inhibit ADAM9 activity [1]. In contrast, the hydroxamates TAPI-2, GM6001, marimastat, BB94, and GW280264X all showed significant concentration-dependent inhibition of ADAM9-mediated shedding [1]. This lack of ADAM9 inhibition further defines GI254023X's selectivity profile.

ADAM9 Off-target Selectivity

GI254023X Reduces Brain LRP1 Shedding and Increases Plasma Aβ40 in a Mouse Model of Alzheimer's Disease

In vivo administration of GI254023X at 200 mg/kg reduced brain LRP1 shedding and increased plasma levels of Aβ40 in a mouse model of Alzheimer's disease [1]. This demonstrates its utility in modulating ADAM10-mediated LRP1 shedding and Aβ clearance in a disease-relevant animal model.

Alzheimer's disease LRP1 shedding Aβ clearance

GI254023X Inhibits MMP9 and MMP13 with High Potency, Offering Additional Utility in Matrix Remodeling Studies

GI254023X inhibits MMP9 with an IC50 of 2.5 nM and MMP13 with an IC50 of 1.1 nM [1]. While the dual ADAM10/17 inhibitor GW280264X is not reported to inhibit these MMPs at low nanomolar concentrations, GI254023X's potent MMP9/13 activity may be leveraged for dual-pathway studies or must be considered as a potential off-target effect depending on the experimental context.

MMP9 MMP13 Matrix remodeling

Optimal Use Cases for GI254023X in Constitutive Shedding, Alzheimer's, Cancer Migration, and Neuroscience Research


Distinguishing Constitutive vs. Inducible Ectodomain Shedding Pathways

GI254023X selectively blocks constitutive shedding of transmembrane proteins such as CX3CL1, IL-6R, and CXCL16 without affecting PMA-induced shedding [1]. This makes it an essential tool for researchers dissecting the distinct roles of ADAM10 and ADAM17 in ectodomain shedding. It is ideally used in combination with ADAM17-selective inhibitors or dual inhibitors like GW280264X to map shedding pathways.

Alzheimer's Disease Research: Modulating LRP1 Shedding and Aβ Clearance

In vivo studies have demonstrated that GI254023X reduces brain LRP1 shedding and increases plasma Aβ40 levels in Alzheimer's disease mouse models [2]. This positions GI254023X as a valuable probe for investigating the role of ADAM10 in LRP1-mediated Aβ clearance and blood-brain barrier function. Researchers studying AD pathology can use GI254023X to explore therapeutic strategies targeting ADAM10.

Cancer Cell Migration and Metastasis Studies

GI254023X has been shown to reduce migration of breast cancer cell lines (BT20, MDA-MB-231, MDA-MB-453) without affecting cell proliferation [3]. This specific anti-migratory effect, coupled with its ADAM10 selectivity, makes it a useful compound for studying ADAM10's role in cancer cell motility and invasion. It can be contrasted with dual ADAM10/17 inhibitors to assess the contribution of ADAM17.

Neuronal Outgrowth and Neuroinflammation Research

GI254023X inhibits ADAM10-mediated neuronal outgrowth of dorsal root ganglion neurons in vitro and attenuates pro-inflammatory gene expression following traumatic brain injury in mice [4]. These applications support its use in neuroscience research focused on neurodevelopment, neuroinflammation, and brain injury. Researchers can employ GI254023X to dissect ADAM10-specific contributions to these processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GI254023X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.